O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine
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Overview
Description
EM-1745 is a compound known for its inhibitory effects on the enzyme 17β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the biosynthesis of estradiol, a potent estrogen involved in the development and progression of estrogen-sensitive diseases such as breast cancer . EM-1745 interacts with both the substrate and cofactor binding sites of the enzyme, making it a significant compound in endocrine therapy research .
Preparation Methods
The synthesis of EM-1745 involves several key steps, including esterification and cross-metathesis . The improved synthetic route developed for EM-1745 includes the following steps:
Esterification: This step involves the reaction of a carboxylic acid with an alcohol to form an ester.
Cross-Metathesis: This reaction involves the exchange of alkylidene groups between two alkenes, leading to the formation of new carbon-carbon double bonds.
Industrial production methods for EM-1745 are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
EM-1745 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EM-1745 has several scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: EM-1745 is used to investigate the role of 17β-hydroxysteroid dehydrogenase type 1 in estrogen biosynthesis.
Industry: While not widely used industrially, the compound’s synthesis methods and inhibitory properties provide valuable insights for pharmaceutical development.
Mechanism of Action
EM-1745 exerts its effects by inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1. This enzyme catalyzes the reduction of estrone to estradiol using the cofactor NAD(P)H . EM-1745 interacts with both the substrate and cofactor binding sites, preventing the enzyme from catalyzing this reaction. This inhibition reduces the levels of estradiol, thereby potentially slowing the progression of estrogen-sensitive diseases .
Comparison with Similar Compounds
EM-1745 is unique in its dual interaction with both the substrate and cofactor binding sites of 17β-hydroxysteroid dehydrogenase type 1 . Similar compounds include:
C17-ketone analogue of EM-1745: This compound was developed to improve inhibitory potency but was found to be less effective than EM-1745.
Other steroidal inhibitors: These compounds also target 17β-hydroxysteroid dehydrogenase type 1 but may differ in their binding affinities and inhibitory mechanisms.
EM-1745’s unique binding properties and inhibitory potency make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C37H51N5O7 |
---|---|
Molecular Weight |
677.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate |
InChI |
InChI=1S/C37H51N5O7/c1-37-15-14-25-24-13-11-23(43)16-21(24)10-12-26(25)27(37)17-22(33(37)47)8-6-4-2-3-5-7-9-29(44)48-18-28-31(45)32(46)36(49-28)42-20-41-30-34(38)39-19-40-35(30)42/h11,13,16,19-20,22,25-28,31-33,36,43,45-47H,2-10,12,14-15,17-18H2,1H3,(H2,38,39,40)/t22-,25+,26+,27-,28+,31+,32+,33-,36+,37-/m0/s1 |
InChI Key |
CKSDYJASHNGOOS-KTXOUVACSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CCCCCCCCC(=O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)CCC7=C3C=CC(=C7)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)CCCCCCCCC(=O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)CCC7=C3C=CC(=C7)O |
Synonyms |
EM-1745 |
Origin of Product |
United States |
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